molecular formula C18H9Cl2N3S2 B14143763 3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 299439-22-8

3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B14143763
CAS No.: 299439-22-8
M. Wt: 402.3 g/mol
InChI Key: SIEIZMZDZVLIOU-UHFFFAOYSA-N
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Description

3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dichlorophenyl, thiophenyl, and carbonitrile groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-5-(phenylamino)-4-(phenylcarbamoyl)thiophen-2-yl)-3-oxopropanoate with benzaldehyde derivatives can lead to the formation of the thieno[2,3-b]pyridine core . Further functionalization with dichlorophenyl and carbonitrile groups is achieved through subsequent reactions involving reagents like phenyl isothiocyanate, chloroacetone, and ethyl bromoacetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile is likely mediated through its interaction with specific molecular targets. For instance, it has been suggested that the compound may inhibit cyclin-dependent kinase 8 (CDK8), leading to the modulation of cellular signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

299439-22-8

Molecular Formula

C18H9Cl2N3S2

Molecular Weight

402.3 g/mol

IUPAC Name

3-amino-4-(2,4-dichlorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C18H9Cl2N3S2/c19-9-3-4-10(12(20)6-9)11-7-13(14-2-1-5-24-14)23-18-16(11)17(22)15(8-21)25-18/h1-7H,22H2

InChI Key

SIEIZMZDZVLIOU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C4=C(C=C(C=C4)Cl)Cl)C(=C(S3)C#N)N

Origin of Product

United States

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